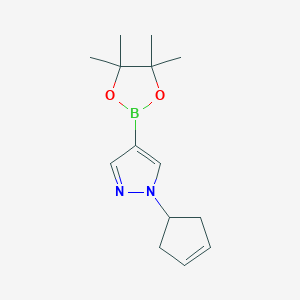![molecular formula C14H23N3O2S B13874984 tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate: is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Thiazole Substitution: The thiazole moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiazole derivative.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The carbamate group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-[1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ylcarbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate is unique due to the presence of the thiazole moiety, which imparts distinct chemical and biological properties.
- tert-Butyl N-(piperidin-4-yl)carbamate lacks the thiazole ring, making it less versatile in certain applications.
- tert-Butyl N-[1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ylcarbamate has a chloro-substituted thiazole, which can alter its reactivity and biological activity.
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate features a piperazine ring, offering different binding properties and potential applications .
Properties
Molecular Formula |
C14H23N3O2S |
|---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H23N3O2S/c1-14(2,3)19-13(18)16-11-4-6-17(7-5-11)8-12-9-20-10-15-12/h9-11H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
GPUHGCAQUAHEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
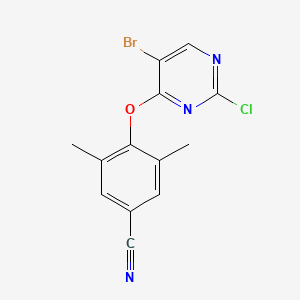
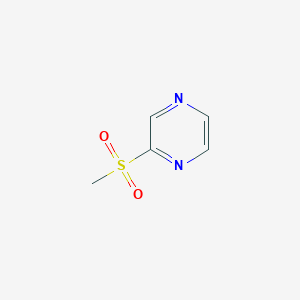
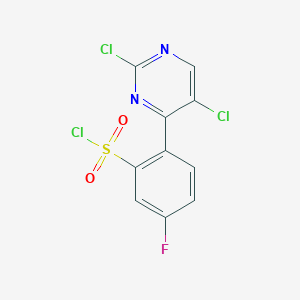
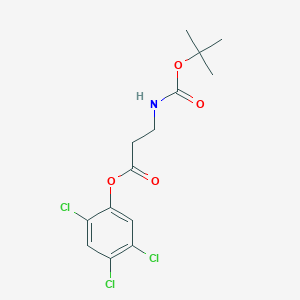
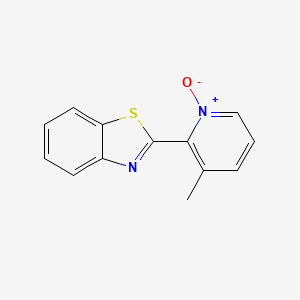
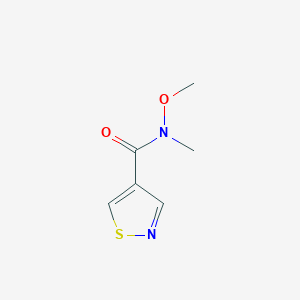

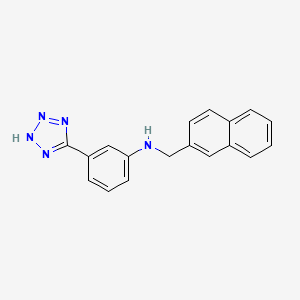
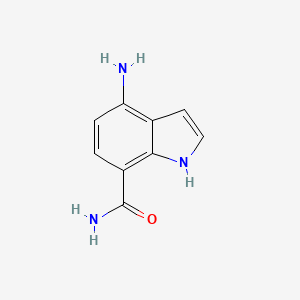
![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
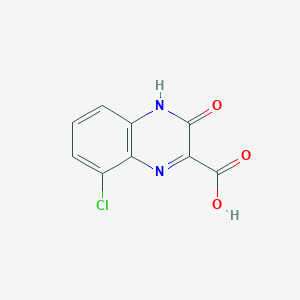
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
